Product packaging for Thiencarbazone(Cat. No.:CAS No. 936331-72-5)

Thiencarbazone

Cat. No.: B109821
CAS No.: 936331-72-5
M. Wt: 376.4 g/mol
InChI Key: GLDAZAQRGCSFNP-UHFFFAOYSA-N
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Description

Thiencarbazone is a synthetic triazolone herbicide used for the pre-emergence control of a broad spectrum of grassy and broadleaf weeds, including smartweed, velvetleaf, and barnyardgrass . Its primary application in research settings includes agricultural science for studying weed management strategies, environmental science for investigating the fate and impact of herbicides in ecosystems, and biochemistry for exploring enzyme inhibition mechanisms. The compound functions as a systemic acetolactate synthase (ALS) inhibitor, classified as a Group 2 herbicide by the Herbicide Resistance Action Committee (HRAC) . This mode of action makes it a valuable tool for studying resistance in weeds. It is often researched in combination with other herbicides, such as isoxaflutole and flufenacet, to understand synergistic effects and multi-mode-of-action weed control systems . This compound is typically used as its methyl variant, this compound-methyl, in commercial formulations . Recent ecological research also investigates its non-target effects, particularly on soil microbial communities and key nitrogen transformation processes, which is crucial for understanding its environmental impact . From a regulatory standpoint, this compound is approved for use in the European Union under Regulation (EC) 1107/2009 until March 2027 . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N4O7S2 B109821 Thiencarbazone CAS No. 936331-72-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O7S2/c1-5-7(6(4-23-5)8(16)17)24(20,21)13-9(18)15-11(19)14(2)10(12-15)22-3/h4H,1-3H3,(H,13,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDAZAQRGCSFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C(=O)O)S(=O)(=O)NC(=O)N2C(=O)N(C(=N2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239495
Record name 4-((4,5-Dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonylsulfamoyl)-5-methylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936331-72-5
Record name Thiencarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936331725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-((4,5-Dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonylsulfamoyl)-5-methylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIENCARBAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAW004A9ZC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Research on Thiencarbazone: Fundamental Aspects

Biochemical Mode of Action Research

Inhibition of Acetolactate Synthase (ALS) Enzyme

The primary mode of action for Thiencarbazone is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). openagrar.depublications.gc.caumn.edu This enzyme is a critical component in the biosynthesis of essential amino acids in plants. ontosight.aisolechem.eu this compound functions as a systemic herbicide; it is absorbed through both the roots and leaves of the plant and translocated to its site of action where it inhibits the ALS enzyme. ontosight.aincwss.org

The inhibition of ALS by this compound is highly specific. umn.edu Structural studies of Arabidopsis thaliana AHAS in complex with This compound-methyl (B109839) show that the herbicide binds in a channel that leads to the enzyme's active site, thereby preventing substrate access. pnas.org This binding also modifies the essential cofactor thiamine (B1217682) diphosphate (B83284) (ThDP), which is crucial for the enzyme's catalytic function. pnas.org This powerful inhibitory action disrupts key metabolic pathways within the weed. umn.eduontosight.ai

Impact on Amino Acid Biosynthesis Pathways

The ALS enzyme catalyzes the first step in the synthesis of the branched-chain amino acids: valine, leucine, and isoleucine. umn.edunih.govnih.gov These amino acids are vital building blocks for protein synthesis and are essential for normal plant growth and development. umn.edufrontiersin.org

By inhibiting the ALS enzyme, this compound effectively halts the production of these three crucial amino acids. umn.eduontosight.ai This depletion starves the plant of the necessary components for creating functional proteins and other essential metabolites. ontosight.aifrontiersin.org The ultimate result of this disruption is the cessation of plant growth and eventual death of the susceptible weed. publications.gc.caontosight.ai

Comparative Analysis with Other ALS Inhibitors

This compound belongs to the sulfonylamino-carbonyl-triazolinone (SACT) chemical family, which is structurally similar to the classical sulfonylurea (SU) herbicides that also inhibit the ALS enzyme. core.ac.uk However, the "sulfonylurea bridge" in the SACT molecule structure is one element shorter than in sulfonylureas. core.ac.uk

This compound represents a second generation of SACT herbicides, offering a more diverse utility for weed control compared to first-generation SACTs like propoxycarbazone-sodium (B61276) and flucarbazone-sodium. core.ac.uk While all these herbicides share the same mode of action, this compound provides both immediate and residual control of a broad spectrum of weeds. core.ac.uk In contrast, sulfonylureas typically lack soil residual activity. core.ac.uk

Studies comparing this compound to other ALS inhibitors from different chemical classes, such as imazethapyr (B50286) (imidazolinone), have shown it can provide superior control of certain weed species like ivyleaf morningglory and broadleaf signalgrass. researchgate.net However, like other ALS inhibitors, its effectiveness can be limited against weed populations that have developed resistance to this mode of action. researchgate.net

Metabolic Pathways and Biotransformation Studies

Identification and Characterization of Major Transformation Products in Plants

The metabolism of this compound-methyl varies significantly between tolerant crops and susceptible weeds. In tolerant crops like corn, this compound-methyl is almost completely metabolized within 48 hours of application. researchgate.netcambridge.org This rapid detoxification is a key factor in its selectivity. researchgate.net In contrast, many susceptible vining weed species show almost no metabolism of the compound. researchgate.netcambridge.org

Metabolism studies in plants such as maize, wheat, and sugar beet have identified several transformation products. semanticscholar.org For risk assessment purposes, the residue definition includes the parent this compound-methyl along with metabolites BYH 18636-N-desmethyl and BYH 18636-MMT-glucoside. semanticscholar.org In maize, BYH 18636-MMT-glucoside was identified as the major metabolite. semanticscholar.org

Identification and Characterization of Major Transformation Products in Environmental Matrices

When this compound-methyl is introduced into the environment, it undergoes biotransformation in soil and aquatic systems. In the terrestrial environment, it breaks down into four major transformation products. publications.gc.ca In aquatic environments, five transformation products have been identified. publications.gc.ca

A postulated metabolic route involves two primary pathways. The first begins with the hydrolysis of the urea (B33335) group, which releases the thiophene-sulphonamide moiety. epa.gov This is followed by the hydrolysis of the methyl ester, which forms a sulphonamide-carboxylic acid that subsequently cyclizes into thienosaccharine. epa.gov A second pathway involves the hydrolysis of this compound-methyl to the MMT derivative (5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one), which can be further degraded. epa.gov

Environmental fate studies have identified seven major transformation products in total across various matrices. publications.gc.ca These include BYH 18636-carboxylic acid and BYH 18636-sulfonamide-carboxylic acid. publications.gc.ca

Compound Names Table

Investigations into Biotransformation by Microbial Organisms

The biodegradation of this compound-methyl (TCM) has been explored using various microbial strains isolated from soil. nih.gov Research demonstrates that both fungal and bacterial species are capable of metabolizing this triazole herbicide. nih.govresearchgate.net In one study, five fungal strains and two bacterial strains were assessed for their ability to degrade TCM over a 42-day period. nih.gov

The fungal strains investigated included Aspergillus flavus, Penicillium chrysogenum, Aspergillus niger, Aspergillus terreus, and Aspergillus fumigatus. nih.gov The bacterial strains were Xanthomonas citri and Pseudomonas syringae. nih.gov All tested microbes showed a significant capability to degrade TCM, with degradation rates ranging from 74% to 98% after 42 days. nih.govresearchgate.net Aspergillus terreus and Penicillium chrysogenum were particularly effective, achieving 98% and 95% degradation, respectively. nih.govresearchgate.net The bacterial strains Pseudomonas syringae and Xanthomonas citri also demonstrated high efficacy, degrading 90% and 95% of the TCM, respectively. nih.govresearchgate.net

During this biotransformation process, several intermediate metabolites were identified, including 2,4-dihydro- researchgate.netcambridge.orgebi.ac.uk triazol-3-one, semicarbazide, urea, and methyl 4-isocyanatosulfonyl-5-methylthiophene-3-carboxylate. nih.gov These findings highlight the role of soil microorganisms in the environmental breakdown of this compound. nih.gov

Table 1: Microbial Degradation of this compound-methyl (TCM) after 42 Days

Data sourced from Ahmad et al. (2020) nih.govresearchgate.net

Metabolic Pathways in Non-Target Organisms

In non-target organisms, particularly tolerant crops like corn (Zea mays), this compound-methyl is metabolized rapidly. cambridge.orgcambridge.org Studies show that corn can metabolize almost all applied 14C-TCM within 48 hours, a key factor in its selectivity and tolerance. cambridge.orgebi.ac.ukcambridge.org The metabolism in maize is noted to be more rapid than in other crops like wheat. core.ac.uk

General metabolic pathways for this compound-methyl have been identified. epa.gov One primary route involves the initial hydrolysis of the urea group, which releases the thiophene-sulphonamide moiety. epa.gov Another pathway is the hydrolysis of the methyl ester, which forms a sulphonamide-carboxylic acid that subsequently cyclizes into thienosaccharine. epa.gov A second major metabolic pathway involves the hydrolysis of this compound-methyl to its MMT derivative (5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one), which can be further broken down into methyl carbamate. epa.gov The presence of specific metabolites has been correlated with herbicidal activity and crop tolerance. core.ac.uk

Absorption and Translocation Research in Plants

This compound is absorbed by plants through both the roots from the soil and through the leaves via foliar contact. cambridge.orgsaskpulse.com Following absorption, the compound is translocated systemically throughout the plant, moving both acropetally (upward) and basipetally (downward). cambridge.org This systemic movement allows the herbicide to reach its site of action in the meristematic tissues, where it inhibits the acetolactate synthase (ALS) enzyme. saskpulse.comresearchgate.netpublications.gc.ca

Foliar Absorption Dynamics

The rate of foliar absorption of this compound-methyl varies significantly among different plant species. cambridge.org Research using radiolabeled 14C-TCM demonstrated these differences clearly. cambridge.orgcambridge.org Forty-eight hours after foliar application, absorption was highest in ivyleaf morningglory at 60%. cambridge.orgebi.ac.ukcambridge.org Other vining weeds showed varied absorption rates: field bindweed absorbed 50%, wild buckwheat 35%, tall morningglory 17%, and hedge bindweed absorbed the least at only 9%. cambridge.orgebi.ac.ukcambridge.org This species-specific absorption dynamic is a critical factor influencing the compound's efficacy on different weeds. cambridge.org

Table 2: Foliar Absorption of 14C-Thiencarbazone-methyl in Vining Weed Species (48 Hours After Application)

Data sourced from Leonie et al. (2014) cambridge.orgebi.ac.ukcambridge.org

Root Uptake and Systemic Translocation

This compound-methyl is effective with both pre-emergence and post-emergence applications, which is indicative of its ability to be taken up by the roots from the soil. researchgate.netopenagrar.de Once absorbed by either the roots or foliage, it is translocated systemically. saskpulse.com Studies using 14C-TCM confirmed that 24 hours after application, the compound could be detected in all parts of the plant, including roots, stems, and leaves. cambridge.orgebi.ac.ukcambridge.org This demonstrates its mobility within both the xylem and phloem transport systems. saskpulse.com The translocation pattern, much like absorption, is species-specific, with research noting greater translocation in tall morningglory and wild buckwheat compared to other vining weeds. cambridge.orgebi.ac.ukcambridge.org

Factors Influencing Uptake and Distribution within Plant Tissues

Several factors influence the absorption and subsequent distribution of this compound within plant tissues. A primary determinant is the plant species itself, as demonstrated by the significant variations in absorption and translocation rates among different weeds. cambridge.orgcambridge.org

Environmental conditions also play a crucial role, particularly for root uptake. cambridge.org Soil temperature and moisture can affect the soil activity of the herbicide. cambridge.org For instance, low soil temperatures may reduce its activity and subsequent uptake by roots. cambridge.org Furthermore, soil pH has been shown to influence the availability of this compound-methyl; its availability to plants tends to increase in soils with a lower pH. cambridge.org

Agronomic Research and Application Dynamics

Weed Efficacy and Control Spectrum Studies

Research into thiencarbazone demonstrates its effectiveness against a variety of problematic weeds in agriculture. It is absorbed by weeds through both their aerial parts and from the soil, giving it a dual-action capability. ncwss.orgsolutionsstores.com

This compound is recognized for its efficacy in managing annual and perennial grass weeds. solechem.eu It is a primary component in herbicide programs for controlling invasive annual grasses in corn. solutionsstores.com Studies have shown its effectiveness on multiple grass species.

For instance, research has documented high control rates for broadleaf signalgrass (Urochloa platyphylla). researchgate.net In one study, a pre-emergence application of This compound-methyl (B109839) combined with isoxaflutole (B1672639) resulted in 88% control of browntop millet. bioone.org The same study noted that all pre-emergence treatments containing this mixture controlled rhizomatous johnsongrass more effectively (74% to 76%) than the standard treatment of atrazine (B1667683) plus S-metolachlor (67%). bioone.org Other grass weeds controlled by this compound include barnyardgrass and various foxtail species. herts.ac.uk

Table 1: Efficacy of this compound-based Treatments on Annual Grass Weeds This table is interactive. Click on the headers to sort the data.

Weed Species Common Name Treatment Type Control Rate (%) Source(s)
Urochloa platyphylla Broadleaf Signalgrass PRE 97 researchgate.net
Panicum ramosum Browntop Millet PRE (in mixture) 88 bioone.org

The compound offers a broad spectrum of activity against numerous broadleaf weeds. core.ac.uksolutionsstores.com Research has confirmed its high efficacy on species such as ivyleaf morningglory, with control rates reaching 99% to 100% at 21 days after treatment in some studies. researchgate.net

A wide array of common broadleaf weeds are susceptible to this compound, including smartweed, velvetleaf, dead nettle, curly dock, wild mustard, and lambsquarter. herts.ac.uk In field trials evaluating a pre-emergence mixture containing this compound-methyl, entireleaf morningglory was controlled by at least 92%. bioone.org Further research in Europe has highlighted its effectiveness against fat-hen, annual mercury, and knotgrass. bayer.co.uk

Table 2: Efficacy of this compound-based Treatments on Broadleaf Weeds This table is interactive. Click on the headers to sort the data.

Weed Species Common Name Treatment Type Control Rate (%) Source(s)
Ipomoea hederacea Ivyleaf Morningglory POST 99-100 researchgate.net
Ipomoea hederacea var. integriuscula Entireleaf Morningglory PRE (in mixture) >92 bioone.org
Amaranthus palmeri Palmer Amaranth (B1665344) PRE (in mixture) >80 bioone.org

This compound is a component in strategies aimed at managing difficult-to-control and herbicide-resistant weed populations. solechem.eu However, its efficacy can be limited when used alone on certain resistant biotypes. For example, studies found that this compound alone was not effective in controlling ALS-resistant Palmer amaranth, achieving only 55% to 61% control. researchgate.net When combined with glufosinate (B12851), however, the control of this resistant biotype increased significantly to between 95% and 99%. researchgate.net

The compound also provides strong suppression of notoriously difficult species like Sorghum halapense (johnsongrass). core.ac.uk In sugar beet cultivation, herbicide programs containing this compound are utilized to manage challenging weeds such as Chenopodium album (fat-hen), Matricaria spp. (mayweeds), and Polygonum spp. (knotweeds). bayer.co.ukopenagrar.de

A key attribute of this compound is its residual activity, providing weed control for an extended period after application. ncwss.orgsolutionsstores.com The herbicide is taken up from the soil by emerging weeds, and this soil activity can last for several weeks, with the duration depending on factors like use rate, soil type, and weather conditions. core.ac.uksolutionsstores.com

Research on herbicide formulations containing this compound-methyl has demonstrated residual control for up to eight weeks. bayer.us This lasting performance is valuable for maintaining clean fields during critical crop growth stages. bayer.co.uk The persistence of this compound is influenced by soil moisture and temperature. bayer.co.uk

Control of Difficult-to-Control Weed Species

Crop Tolerance and Selectivity Investigations

The selective nature of this compound allows it to target weeds while leaving the desired crop unharmed when applied correctly. solechem.eu

This compound is widely used for selective weed control in field corn. core.ac.uksolutionsstores.comherts.ac.uk To ensure crop safety, commercial formulations for corn often include a crop safener. ncwss.orgcore.ac.uk The novel safener cyprosulfamide (B165978) has been shown to effectively protect corn from potential injury by enhancing the crop's metabolism of the herbicide. core.ac.ukresearchgate.net This protection occurs through both root and leaf uptake of the safener. researchgate.net

Studies have confirmed that pre-emergence applications of this compound-methyl mixed with isoxaflutole provided good weed control without injuring the corn crop. bioone.org The U.S. Environmental Protection Agency has established tolerances for residues of this compound-methyl in field corn grain and forage, further supporting its use in this crop. cornell.edufederalregister.gov Application in corn is flexible, with usage allowed in pre-plant, pre-emergence, and early post-emergence timings, up to the two-leaf collar growth stage. bayer.us

Tolerance in Wheat (Triticum aestivum L.)

This compound is registered for use in wheat to control problematic weeds like Japanese brome. wi.govcambridge.org However, research indicates its efficacy can be variable; for instance, fall-applied this compound provided less than 50% control of downy brome. cambridge.org Studies on winter wheat have generally observed minor crop injury following herbicide applications. researchgate.net The tolerance of wheat can be influenced by the presence of a safener. Greenhouse trials demonstrated that the safener cyprosulfamide did not protect wheat from injury caused by this compound-methyl. ncl.ac.uk In contrast, the safener metcamifen (B13415143) was found to be effective in protecting wheat from this compound-methyl, an effect linked to the enhanced metabolism of the herbicide within the crop. ncl.ac.uk

Application timing and tank-mixing also play a role in wheat's response. Research on winter wheat showed that while herbicide injury was generally transient and did not impact yield, the risk of visible injury increased when applications were made at later growth stages. researchgate.netresearchgate.net In one study, a tank mix of pyrasulfotole/bromoxynil/thiencarbazone + MCPA was shown to increase winter wheat yield compared to the weedy control by managing glyphosate-resistant Canada fleabane. researchgate.net The U.S. Environmental Protection Agency (EPA) has also amended the tolerance for residues of this compound-methyl in wheat forage. federalregister.gov

Tolerance in Soybean (Glycine max)

The tolerance of soybean to this compound is highly dependent on whether the variety is resistant to ALS-inhibiting herbicides. Field experiments conducted in 2016 and 2017 demonstrated a significant difference in tolerance between ALS-resistant and ALS-susceptible soybean varieties. researchgate.netresearcher.life ALS-resistant soybeans exhibited minimal injury, consistently below 3%, at 21 days after both pre-emergence (PRE) and post-emergence (POST) applications. researchgate.netresearcher.life Conversely, the ALS-susceptible variety sustained severe injury under the same conditions. researchgate.netresearcher.life

Studies have also shown that the use of safeners with this compound in soybeans has not been successful. Research indicated that neither cyprosulfamide nor metcamifen could protect soybean plants from herbicide injury. ncl.ac.uk

Table 1: Soybean Injury from this compound-Methyl Applications Data sourced from field experiments conducted in 2016 and 2017. researchgate.netresearcher.life

Soybean VarietyApplication TimingInjury at 21 Days After Treatment (%)
ALS-ResistantPre-emergence (PRE)<3%
ALS-ResistantPost-emergence (POST)<3%
ALS-SusceptiblePre-emergence (PRE)75%
ALS-SusceptiblePost-emergence (POST)98%

Tolerance in Turf and Ornamental Species

This compound-methyl is registered for post-emergent weed control in various turf and ornamental settings, including residential lawns, golf courses, parks, and around ornamental plants in nurseries. wi.govfederalregister.govepa.gov However, turf tolerance is specific to certain types of grasses. Product labels recommend its use on established warm-season turfgrasses, though some temporary discoloration may occur. labelsds.com

Crucially, this compound is not recommended for use on bahiagrass or any cool-season turf types. labelsds.com

Intolerant Cool-Season Turf Species: labelsds.com

Tall Fescue

Fine Fescue

Kentucky Bluegrass

Perennial Ryegrass

Creeping Bentgrass

For ornamental plants, care must be taken to avoid application near the roots of newly planted ornamentals. labelsds.com It is also advised not to plant ornamentals or bedding plants in treated bare areas for at least 30 days following the last application. labelsds.com

Studies on ALS-Resistant Crop Varieties

The development of crop varieties resistant to ALS-inhibiting herbicides has been a key area of research for expanding the utility of herbicides like this compound. As detailed in the soybean tolerance section (2.2.3), ALS-resistant soybean varieties show excellent tolerance to this compound-methyl, with injury levels remaining below 3%. researchgate.netresearcher.life In stark contrast, ALS-susceptible soybeans are highly sensitive, with injury reaching 75% from pre-emergence applications and 98% from post-emergence applications. researchgate.netresearcher.life

Beyond soybeans, research has focused on other crops. In Germany, sugar beet genotypes tolerant to the ALS inhibitors foramsulfuron (B69221) and this compound-methyl have been approved for commercial use. researchgate.netuni-halle.de The development of these non-sensitive sugar beet varieties is a significant step, as it provides a new tool for weed management in this crop. cambridge.org

Application Timing and Methodologies Research

Research into this compound has focused on its efficacy at different application timings—pre-emergence and post-emergence—to determine the most effective strategies for weed control.

Pre-emergence Application Efficacy

This compound-methyl can be applied pre-emergence for weed control in crops like corn and ALS-resistant soybeans. researchgate.netresearchgate.net In corn, it is often formulated with other herbicides, such as isoxaflutole, and a safener like cyprosulfamide. researchgate.netdergipark.org.tr Studies in maize found that a pre-emergent application of isoxaflutole combined with this compound provided good to excellent control of several key weed species. dergipark.org.tragriculturejournals.cz Research comparing pre-emergent (PRE) and early post-emergent (EPOST) applications in maize showed that the efficacy on Echinochloa crus-galli was particularly high with PRE use. agriculturejournals.cz For other weeds like Amaranthus retroflexus and Chenopodium album, efficacy was high with no significant difference between PRE and EPOST timings. agriculturejournals.cz

In studies on ALS-resistant soybeans, pre-emergence application of this compound-methyl demonstrated strong control over certain broadleaf weeds and grasses but was less effective against ALS-resistant weed biotypes. researchgate.netresearcher.life

Table 2: Pre-emergence (PRE) Efficacy of this compound Combinations on Various Weeds

CropHerbicide CombinationWeed SpeciesEfficacy (% Control)Source(s)
ALS-Resistant SoybeanThis compound-methylIvyleaf Morningglory91% researchgate.netresearcher.life
ALS-Resistant SoybeanThis compound-methylBroadleaf Signalgrass97% researchgate.netresearcher.life
ALS-Resistant SoybeanThis compound-methylALS-Resistant Palmer Amaranth58% researchgate.netresearcher.life
MaizeIsoxaflutole + this compoundEchinochloa crus-galli88% agriculturejournals.cz
MaizeIsoxaflutole + this compoundAmaranthus retroflexus91% agriculturejournals.cz

Post-emergence Application Efficacy

This compound is widely used for post-emergence weed control. solechem.eu In wheat, a three-way mixture containing this compound, mesosulfuron, and iodosulfuron has been shown to provide 5-10% better control of grass-weeds compared to other leading options. bayer.co.uk Research indicates that earlier post-emergence applications, before weeds become too large, yield better results. bayer.co.uk

In ALS-resistant soybeans, post-emergence applications of this compound-methyl alone effectively controlled ivyleaf morningglory and broadleaf signalgrass. researchgate.netresearcher.life However, for managing ALS-resistant Palmer amaranth, a tank-mix with glufosinate was necessary to achieve high levels of control. researchgate.netresearcher.life In corn, this compound is often co-formulated with other post-emergence herbicides like foramsulfuron, iodosulfuron, or tembotrione (B166760) to broaden the spectrum of control. core.ac.uk

Table 3: Post-emergence (POST) Efficacy of this compound Combinations on Various Weeds

CropHerbicide CombinationWeed SpeciesEfficacy (% Control)Source(s)
ALS-Resistant SoybeanThis compound-methyl (alone)Ivyleaf Morningglory99-100% researchgate.netresearcher.life
ALS-Resistant SoybeanThis compound-methyl (alone)Broadleaf Signalgrass94-99% researchgate.netresearcher.life
ALS-Resistant SoybeanThis compound-methyl (alone)ALS-Resistant Palmer Amaranth55-61% researchgate.netresearcher.life
ALS-Resistant SoybeanThis compound-methyl + GlufosinateALS-Resistant Palmer Amaranth95-99% researchgate.netresearcher.life
WheatThis compound + Mesosulfuron + IodosulfuronGrass-weeds5-10% improvement over next-best option bayer.co.uk

Sequential Application Programs

Research in corn has demonstrated the effectiveness of sequential herbicide programs. cambridge.org A study evaluating this compound-methyl combined with isoxaflutole (TCM:isoxaflutole) applied PRE, followed by a POST treatment of either glufosinate or glyphosate (B1671968), showed improved weed control compared to PRE treatments alone. cambridge.org For instance, at 20 weeks after planting (WAP), a PRE application of TCM:isoxaflutole plus atrazine followed by a POST treatment maintained at least 90% control of barnyardgrass, entireleaf morningglory, Palmer amaranth, and velvetleaf. cambridge.org Similarly, another study found that a split-dose system in maize, starting with a soil-applied mixture of this compound-methyl and isoxaflutole, followed by a foliar-applied mixture of mesotrione, nicosulfuron, and rimsulfuron, provided excellent weed control. mdpi.comresearchgate.net This sequential approach allowed for the use of reduced herbicide rates while achieving 98-100% efficacy. mdpi.com

In turfgrass management, sequential applications are crucial for controlling persistent weeds like dallisgrass. Research has shown that sequential applications of a combination product containing this compound-methyl, foramsulfuron, and halosulfuron-methyl (B1672931) (TFH) provided significantly better long-term control of dallisgrass in bermudagrass turf compared to single applications. ashs.org Sequential treatments of TFH at a low rate resulted in 92% dallisgrass control, which was necessary to achieve excellent results. ashs.org Another study on khakiweed in bermudagrass also highlighted the necessity of sequential applications for effective long-term control. ashs.org

These programs leverage the distinct properties of this compound, such as its pre- and post-emergence activity, to build robust weed control strategies. chemicalwarehouse.com By applying herbicides at different growth stages, sequential programs can manage early-season weed competition and address later flushes of weed emergence, which is critical for protecting crop yield and maintaining turf quality. researchgate.netbayer.com

Table 1: Efficacy of Sequential this compound Application Programs in Corn

Program DescriptionTarget WeedsEfficacy/Key FindingSource
PRE: this compound-methyl:isoxaflutole + Atrazine POST: Glufosinate or GlyphosateBarnyardgrass, Entireleaf morningglory, Palmer amaranth, VelvetleafProvided ≥90% control 20 weeks after planting. cambridge.org
PRE: this compound-methyl:isoxaflutole POST: Glufosinate or GlyphosateRhizomatous johnsongrassControlled rhizomatous johnsongrass better (74-76%) than atrazine + S-metolachlor (67%). cambridge.org
PRE: this compound-methyl + Isoxaflutole (reduced rate) with adjuvants POST: Mesotrione + Nicosulfuron + Rimsulfuron (reduced rate) with adjuvantsGeneral weed control in maizeAchieved 98–100% weed control efficacy, allowing for reduced total herbicide use. mdpi.com
Early Spring: Iodosulfuron/thiencarbazone + 2,4-D POST: Tembotrione + AtrazineGlyphosate-resistant giant ragweedProvided 92% control at 28 days after early spring treatment; the POST application was crucial for season-long control. cdnsciencepub.com

Optimization of Application Parameters (e.g., Adjuvants, Tank Mixes)

The performance of this compound is significantly influenced by application parameters, particularly the use of adjuvants and tank-mix partners. Optimizing these factors is key to maximizing weed control, managing herbicide resistance, and ensuring crop safety. mdpi.comresearchgate.net

Adjuvants

Adjuvants are added to the spray tank to enhance the effectiveness of herbicides. For this compound-based products, specific types of adjuvants are recommended. Crop Oil Concentrate (COC) is often specified for use with products like Capreno®, a formulation of this compound-methyl and tembotrione. epa.gov The label recommends using COC at 1% v/v, noting that adjuvants like non-ionic surfactants could lead to unacceptable control. epa.gov Methylated Seed Oil (MSO) adjuvants are also frequently recommended, especially when this compound is used in combination with other herbicides like HPPD inhibitors (e.g., tembotrione, topramezone). ndsu.edu

The addition of nitrogen fertilizers, such as urea (B33335) ammonium (B1175870) nitrate (B79036) (UAN) or ammonium sulfate (B86663) (AMS), can further enhance efficacy. mdpi.comndsu.edu Research has shown that applying a reduced rate of this compound-methyl + isoxaflutole with UAN and a soil adjuvant, followed by a subsequent post-emergence application with UAN and another adjuvant, provided excellent weed control in maize. mdpi.comresearchgate.net The use of appropriate adjuvants can improve herbicide uptake and performance, especially under challenging environmental conditions. nih.gov

Tank Mixes

This compound is almost always formulated or tank-mixed with other herbicidal active ingredients to broaden the spectrum of controlled weeds and provide multiple modes of action, a key strategy for delaying herbicide resistance. researchgate.netbayer.co.uk

In corn, this compound is commonly combined with other herbicides. For pre-emergence applications, isoxaflutole is a primary mix-partner. researchgate.net Post-emergence formulations often include partners such as tembotrione, foramsulfuron, or iodosulfuron. researchgate.net Tank-mixing this compound-based products with atrazine is a common practice that enhances the control of numerous broadleaf weeds. cambridge.orgresearchgate.net For example, tank-mixing a premix of iodosulfuron/thiencarbazone with 2,4-D or dicamba (B1670444) was shown to provide 92%–99% control of glyphosate-resistant giant ragweed. cdnsciencepub.com

Research has extensively evaluated tank-mix partners for this compound and its common co-formulant, isoxaflutole. One study found that tank-mixing isoxaflutole with this compound-methyl and/or atrazine increased Palmer amaranth control to 92%, compared to 83% with isoxaflutole alone. cambridge.orgbioone.org When tank-mixed with glufosinate, this compound provided 95% to 99% control of ALS-resistant Palmer amaranth, a significant increase from the 55% to 61% control when this compound was used alone. researcher.liferesearchgate.net

The choice of tank-mix partner is critical and depends on the specific weed spectrum, crop, and herbicide resistance concerns. Following label instructions for compatible partners and mixing order is essential for successful application. epa.govbayer.us

Table 2: Effect of Adjuvants and Tank Mixes on this compound Efficacy

ParameterCombinationTarget Weed/Crop SystemObserved EffectSource
AdjuvantThis compound-methyl + Isoxaflutole + UAN + Atpolan SoilMaxxMaizePart of a split-dose system that provided excellent weed control at reduced herbicide rates. mdpi.com
AdjuvantCapreno® (this compound-methyl + Tembotrione) + Crop Oil Concentrate (COC)Field CornCOC at 1% v/v is recommended for optimal weed control. epa.gov
AdjuvantCapreno® (this compound-methyl + Tembotrione) + MSO + UAN/AMSCornRecommended adjuvant system for controlling most annual broadleaf weeds. ndsu.edu
Tank MixThis compound-methyl (TCM) + GlufosinateALS-Resistant Palmer Amaranth in SoybeanIncreased control from 55-61% (TCM alone) to 95-99%. researcher.life
Tank MixIodosulfuron/Thiencarbazone + 2,4-DGlyphosate-Resistant Giant RagweedProvided 92% control at 28 days after application. cdnsciencepub.com
Tank MixIsoxaflutole + this compound-methyl + AtrazinePalmer AmaranthIncreased Palmer amaranth control to 92%. cambridge.orgbioone.org
Tank MixCapreno® (this compound-methyl + Tembotrione) + GlyphosateGlyphosate-Tolerant CornAn effective tank-mix option for broad-spectrum weed control. croplife.com

Herbicide Interactions and Resistance Management Research

Synergistic and Antagonistic Herbicide Combinations

Research into herbicide combinations is crucial for broadening the spectrum of weed control, managing herbicide resistance, and achieving greater efficacy. Thiencarbazone is frequently studied in combination with other herbicides, leading to a variety of interactive effects.

This compound-methyl (B109839) is often formulated or tank-mixed with other active ingredients to enhance its performance and expand its utility across different crops and weed spectrums. core.ac.ukresearchgate.netontosight.ai These combinations can result in synergistic effects, where the combined herbicidal effect is greater than the sum of the individual effects, or antagonism in some specific situations. googleapis.comscielo.br

For pre-emergence applications in corn, this compound-methyl is primarily partnered with isoxaflutole (B1672639) . core.ac.ukopenagrar.deopenagrar.de Commercial products containing this compound-methyl, isoxaflutole, and the safener cyprosulfamide (B165978) have been shown to be highly effective for weed control and improving corn yield. dergipark.org.tragropages.com For post-emergence use, this compound-methyl is commonly co-formulated with herbicides from the triketone or sulfonylurea classes. core.ac.ukcore.ac.uk

Key interactions include:

With HPPD Inhibitors: Combinations with tembotrione (B166760) are used for post-emergence weed control in corn, offering a broad spectrum of activity. openagrar.denih.gov A premix formulation, Capreno®, contains this compound-methyl, tembotrione, and a safener. researchgate.net Similarly, a three-way composition with topramezone (B166797) and atrazine (B1667683) has been found to produce a significant synergistic effect against annual broadleaf and grassy weeds in cornfields. google.com

With other ALS Inhibitors: For post-emergence control in corn, this compound-methyl is formulated with foramsulfuron (B69221) or iodosulfuron . core.ac.ukopenagrar.de Research on ternary combinations of mesosulfuron-methyl , iodosulfuron-methyl , and this compound-methyl has demonstrated synergistic effects, which can allow for reduced application rates. epo.org A product known as Celsius contains a combination of this compound, iodosulfuron, and dicamba (B1670444). uga.edu

For Broad-Spectrum Cereal Weed Control: A composition containing this compound-methyl, pinoxaden (B166648) , and florasulam (B129761) shows a notable synergistic effect, improving control efficiency against both annual grasses and broad-leaved weeds in wheat fields. google.com

For Managing Herbicide Resistance: While this compound-methyl alone showed poor control of ALS-resistant Palmer amaranth (B1665344), tank-mixing it with glufosinate (B12851) significantly increased control to levels between 95% and 99%. researchgate.net Field studies investigating interactions with glyphosate (B1671968) have observed synergism at certain application rates, although antagonism was noted under different environmental conditions. researchgate.net

The following table summarizes observed interactions between this compound and other herbicides.

Combination HerbicideHerbicide ClassObserved InteractionPrimary Use / FindingCitations
IsoxaflutoleHPPD inhibitorSynergistic/ComplementaryPre-emergence control of broadleaf and grass weeds in corn. core.ac.ukopenagrar.dedergipark.org.tragropages.com
TembotrioneHPPD inhibitorSynergistic/ComplementaryPost-emergence control of a broad spectrum of weeds in corn. core.ac.ukopenagrar.denih.gov
AtrazinePSII inhibitorSynergisticPart of a three-way mix (with topramezone) for enhanced control of annual weeds in corn. google.com
GlufosinateGlutamine synthetase inhibitorSynergisticEffective control of ALS-resistant Palmer amaranth. researchgate.net
GlyphosateEPSP synthase inhibitorVariable (Synergism & Antagonism)Synergism observed at specific rates; antagonism also possible depending on conditions. researchgate.net
Pinoxaden & FlorasulamACCase inhibitor & ALS inhibitorSynergisticThree-way mix for improved control of annual grass and broad-leaved weeds in wheat. google.com
ForamsulfuronALS inhibitorSynergistic/ComplementaryCo-formulated for post-emergence weed control in corn. core.ac.ukopenagrar.de
Iodosulfuron-methylALS inhibitorSynergistic/ComplementaryCo-formulated for post-emergence weed control in corn. core.ac.ukopenagrar.de
Mesosulfuron-methylALS inhibitorSynergisticPart of a three-way mix (with iodosulfuron) allowing for reduced application rates. epo.org

Formulation synergism occurs when multiple active ingredients are combined into a single product, resulting in enhanced performance. nih.gov this compound-methyl is a component in several commercial products where this principle is applied. core.ac.uk By combining this compound-methyl, an ALS inhibitor, with herbicides having different modes of action, such as HPPD inhibitors (e.g., isoxaflutole, tembotrione) or PSII inhibitors (e.g., atrazine), the resulting formulations achieve broader and more effective weed control than would be expected from the individual components. nih.govgoogle.com

The development of ternary compositions, such as those containing this compound-methyl, mesosulfuron-methyl, and iodosulfuron-methyl, is a clear example of formulation synergism. epo.org These mixtures are designed to produce synergistic effects that allow for lower application rates and provide a more advantageous weed control system from both an economic and ecological perspective. epo.org

Broadened Spectrum: In corn, pre-emergence combinations with isoxaflutole provide cross-spectrum activity against both grasses and broadleaf weeds. core.ac.uk Post-emergence formulations with partners like tembotrione, foramsulfuron, and iodosulfuron effectively control a wide range of weeds, including difficult perennial grasses like Sorghum halapense (johnsongrass) and problem broadleaf weeds such as Polygonum convolvulus (wild buckwheat). core.ac.ukresearchgate.netopenagrar.de In cereals, combining this compound-methyl with pinoxaden and florasulam creates a product capable of controlling both major weed types found in wheat fields. google.com

Increased Efficacy: Synergistic interactions lead to higher control efficiency. google.com This is particularly important for managing tough-to-control or herbicide-resistant weed biotypes. The combination of this compound and glufosinate, for instance, provides a highly effective solution for managing ALS-resistant Palmer amaranth, a weed that this compound alone cannot effectively control. researchgate.net Furthermore, ternary combinations are specifically designed to control species that may have been previously unmanageable, filling critical gaps in the weed control spectrum. epo.org

Formulation Synergism

Herbicide Safener Research

Due to its potent, broad-spectrum activity, this compound-methyl lacks inherent selectivity in some crops and must be paired with a herbicide safener to protect the crop from injury. nih.gov

Cyprosulfamide is a novel safener from the aromatic sulfonamide chemical class that was co-developed specifically for use with this compound-methyl in corn. core.ac.ukevitachem.com Its function is to protect the crop from herbicide damage without compromising weed control efficacy. researchgate.net

The primary mechanism of action for cyprosulfamide is the acceleration of the herbicide's detoxification process within the corn plant. agropages.comherts.ac.uksmolecule.com This is achieved by inducing gene activation, which enhances the metabolism of this compound-methyl. core.ac.uk Research indicates that safeners like cyprosulfamide work by boosting the expression of detoxifying enzymes, particularly cytochrome P450 monooxygenases (CYPs) and glutathione (B108866) transferases (GSTs). researchgate.net

Key findings on its mechanism include:

Crop Specificity: The protective action of cyprosulfamide is highly specific to maize. researchgate.net Studies have shown that it protects maize but not wheat from injury by this compound-methyl. researchgate.net This selectivity is linked to the specific recognition of the parent cyprosulfamide molecule in maize. researchgate.net

Metabolic Pathway: Cyprosulfamide is metabolized more rapidly in maize than in wheat. researchgate.net This metabolic process, which involves hydroxylation partially mediated by the cytochrome P450 enzyme CYP81A9, is correlated with its safening activity. researchgate.net However, research has demonstrated that the primary metabolites of cyprosulfamide are inactive as safeners, indicating that the parent compound is the source of the protective effect and that its subsequent metabolism leads to its inactivation. researchgate.net

Uptake: The safener is effective at protecting corn from herbicide damage following uptake through both the roots and the leaves. core.ac.ukopenagrar.deopenagrar.de

The success of cyprosulfamide has spurred research into developing new and potentially more effective safener compounds. Studies have focused on designing and synthesizing novel analogues based on the structure of existing safeners.

One notable research effort involved creating a series of novel acylsulfamoylbenzamide analogues using cyprosulfamide as the lead compound. scinews.uz These newly synthesized compounds were then evaluated for their ability to protect maize from damage caused by this compound-methyl. cabidigitallibrary.orgnih.gov The results of the bioassay were highly encouraging, as detailed in the table below.

Evaluation MetricNumber of Novel Compounds Outperforming Cyprosulfamide (CSA)Key FindingCitations
Protective effect on fresh weight of aerial parts15A significant number of new analogues showed superior safening activity compared to CSA based on this metric. scinews.uzcabidigitallibrary.orgnih.gov
Protective effect on dry weight of aerial parts12Many of the novel compounds also demonstrated better protection when measured by dry plant weight. scinews.uzcabidigitallibrary.orgnih.gov
Overall protective effect (all four aspects measured)2Two compounds (designated 6Ih and 7II) were remarkably effective, showing superior protection across all evaluated parameters. scinews.uzcabidigitallibrary.orgnih.gov

This research highlights the potential for developing new safener molecules with enhanced activity. scinews.uz Further studies have also explored other chemical classes, such as purine (B94841) derivatives, as potential safeners for ALS-inhibiting herbicides, indicating a broad and active field of research aimed at improving crop safety in chemical weed management. acs.org

Impact on Crop Selectivity and Herbicide Activity

This compound-methyl, a sulfonyl-amino-carbonyl-triazolinone (SACT) herbicide, is designed for selective control of grass and broadleaf weeds. researchgate.netcore.ac.uk Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is critical for the synthesis of essential amino acids in susceptible plants. chemicalwarehouse.compublications.gc.ca This inhibition leads to the cessation of plant growth and eventual death. chemicalwarehouse.com The selectivity of this compound-methyl allows it to target weeds while leaving desired crops like corn and wheat relatively unharmed. chemicalwarehouse.compublications.gc.ca

The effectiveness and crop safety of this compound-methyl are often enhanced through formulation with other active ingredients and safeners. researchgate.netcore.ac.uk Safeners are chemical agents that protect crops from herbicide injury without compromising weed control. evitachem.comresearchgate.net Cyprosulfamide is a novel safener frequently combined with this compound-methyl, particularly in corn. researchgate.netcore.ac.uk It protects the crop by enhancing the metabolism and detoxification of the herbicide, a process that is more rapid in maize than in other cereals like wheat, contributing to its crop-specific action. researchgate.netncl.ac.uk This enhanced metabolism is linked to the upregulation of detoxification pathways, including those involving cytochrome P450 enzymes. researchgate.netresearchgate.net

In commercial applications, this compound-methyl is commonly found in pre-packaged mixtures. For pre-emergence use, it is often paired with isoxaflutole. researchgate.netcore.ac.uk For post-emergence applications, it is co-formulated with herbicides such as foramsulfuron, iodosulfuron, or tembotrione. researchgate.netcore.ac.uk These combinations broaden the spectrum of controlled weeds and can provide both immediate (contact) and long-lasting (residual) activity. core.ac.ukherts.ac.uk For instance, a premix of this compound-methyl, isoxaflutole, and the safener cyprosulfamide has demonstrated effective control of a range of weeds in corn. bioone.org Similarly, a combination of this compound-methyl and fluroxypyr (B1673483) targets resistant weeds like wild oats and kochia. farmingfortomorrow.ca

The herbicidal activity of this compound-methyl is influenced by environmental factors. Adequate soil moisture is necessary to move the herbicide into the soil for root uptake and activation. k-state.edu It can be absorbed through both the roots and leaves of plants. chemicalwarehouse.comherts.ac.uk

Table 1: this compound-methyl Combinations and Their Effects

CombinationCropApplication TimingTarget WeedsReference
This compound-methyl + CyprosulfamideCornPre- and Post-emergenceGrasses and broadleaf weeds researchgate.netcore.ac.uk
This compound-methyl + IsoxaflutoleCornPre-emergenceGrasses and broadleaf weeds researchgate.netcore.ac.uk
This compound-methyl + Foramsulfuron/Iodosulfuron/TembotrioneCornPost-emergenceGrasses and broadleaf weeds researchgate.netcore.ac.uk
This compound-methyl + FluroxypyrWheatPost-emergenceWild oats, kochia, volunteer canola farmingfortomorrow.ca
This compound-methyl + Isoxaflutole + CyprosulfamideCornPre-emergencePalmer amaranth, velvetleaf bioone.org

Herbicide Resistance Evolution and Management

Development of Resistance in Weed Populations (e.g., Palmer Amaranth)

The repeated use of herbicides with the same mode of action can lead to the selection of naturally resistant weed biotypes. k-state.edu this compound-methyl belongs to the Group 2 herbicides (WSSA) or Group B (HRAC), which are ALS inhibitors. herts.ac.ukpublications.gc.ca Resistance to ALS inhibitors has been documented in various weed species, including Palmer amaranth (Amaranthus palmeri). uark.edupurdue.edu

In 2020 and 2021, field studies in Nebraska investigated the control of a Palmer amaranth population resistant to ALS inhibitors, atrazine, and glyphosate in Enlist corn. cambridge.orgresearchgate.net Herbicide programs containing flufenacet/isoxaflutole/thiencarbazone-methyl applied pre-emergence provided 75% to 99% control of this multiple-resistant Palmer amaranth 30 days after application. cambridge.orgresearchgate.net However, due to the existing ALS resistance, the efficacy of this premix was lower later in the season compared to treatments without an ALS inhibitor. cambridge.org Research has also shown that while this compound-methyl can be effective against some weeds, it is not effective for controlling ALS-resistant Palmer amaranth when used alone. researchgate.net However, when combined with glufosinate, control of ALS-resistant Palmer amaranth increased significantly. researchgate.net

Cross-Resistance Patterns with Other ALS Inhibitors

Weeds that develop resistance to one ALS-inhibiting herbicide often exhibit cross-resistance to other herbicides within the same chemical family and even to other ALS inhibitor families. k-state.edu This is frequently due to an altered target site, the ALS enzyme itself. k-state.edu

Research has confirmed cross-resistance to this compound-methyl in weed populations resistant to other ALS inhibitors. In Ukraine, a redroot pigweed (Amaranthus retroflexus) biotype resistant to imidazolinone herbicides was also found to be cross-resistant to this compound-methyl (a triazolinone), as well as to herbicides in the sulfonylurea and triazolpyrimidine classes. weedscience.orgmedicine.dp.ua Similarly, a study on common lambsquarters (Chenopodium album) populations in Ontario confirmed resistance to thifensulfuron-methyl (B1681301) (a sulfonylurea) and discovered cross-resistance to this compound-methyl (a triazolinone), imazethapyr (B50286) (an imidazolinone), and pyrithiobac-sodium (B54995) (a pyrimidinylthiobenzoate). uoguelph.cauoguelph.ca This cross-resistance was attributed to a modification in the ALS enzyme target site. uoguelph.cauoguelph.ca

Strategies for Resistance Mitigation

To delay and manage the evolution of herbicide resistance, it is crucial to adopt integrated weed management (IWM) strategies. hracglobal.com Key chemical strategies for mitigating resistance to herbicides like this compound-methyl include:

Herbicide Rotation and Mixtures: Avoid the continuous use of herbicides with the same site of action. hracglobal.com Rotating between different herbicide groups and using pre-mixed products or tank-mixes with multiple effective modes of action is a primary strategy. farmingfortomorrow.cahracglobal.comufl.edu For example, this compound-methyl is formulated with Group 4 (fluroxypyr) and Group 27 (tembotrione, isoxaflutole) herbicides to provide multiple modes of action against target weeds. bioone.orgfarmingfortomorrow.cabayer.ca

Use of Full Labeled Rates: Applying herbicides at the recommended rates is important to ensure effective weed control and reduce the selection pressure for resistant individuals. canolacouncil.org

Scouting and Monitoring: Regularly scouting fields before and after herbicide application helps to identify resistant weed patches early, allowing for targeted management before they spread. hracglobal.comiastate.edu

Accurate Record-Keeping: Maintaining detailed records of herbicide use, weed populations, and control efficacy helps in planning effective long-term resistance management strategies. iastate.edu

Role in Integrated Weed Management Programs

This compound-methyl is a valuable tool within integrated weed management (IWM) programs. publications.gc.ca IWM combines various control methods—cultural, mechanical, biological, and chemical—to manage weeds sustainably. hracglobal.com

The chemical attributes of this compound-methyl make it compatible with diverse IWM approaches:

Multiple Modes of Action: As a component in premixes with other herbicide groups, it contributes to the crucial strategy of using multiple sites of action to combat resistance. farmingfortomorrow.cabayer.ca For example, Vios® G3, containing this compound-methyl (Group 2) and tembotrione (Group 27), provides two modes of action and can be tank-mixed with glyphosate (Group 9) or glufosinate (Group 10) for even broader-spectrum control. bayer.ca

Control of Resistant Weeds: Formulations containing this compound-methyl can control weeds that have developed resistance to other herbicide groups, such as Group 1 resistant wild oats. farmingfortomorrow.ca

Compatibility with Tillage Systems: It is suitable for use in both conventional and conservation tillage systems. publications.gc.ca

Application Flexibility: The availability of both pre-emergence and post-emergence application options provides flexibility in timing weed control measures based on specific field conditions and weed pressures. core.ac.ukchemicalwarehouse.compublications.gc.ca

An effective IWM program leverages these chemical options alongside non-chemical tactics. Cultural practices such as crop rotation, adjusting planting dates and row spacing, and using competitive crop varieties can disrupt weed life cycles and reduce reliance on herbicides. hracglobal.comcanolacouncil.orgiastate.edu Mechanical methods like tillage can also be strategically employed. hracglobal.com By integrating this compound-methyl-based herbicide programs with these diverse tactics, growers can create a more robust and sustainable weed management system that mitigates the risk of resistance. bayer.com

Table 2: Herbicide Resistance Management Strategies

StrategyDescriptionReference
Herbicide RotationAlternating herbicides with different modes of action over time. hracglobal.comufl.edu
Herbicide MixturesUsing tank-mixes or pre-mixed products with multiple effective modes of action. farmingfortomorrow.cahracglobal.com
Crop DiversityRotating crops to vary selection pressures and allow for different weed management tools. iastate.edu
ScoutingMonitoring fields to detect resistant weeds early. hracglobal.comiastate.edu
Cultural PracticesUsing competitive crops, adjusting planting dates, and optimizing row spacing. hracglobal.comcanolacouncil.org
Strategic TillageEmploying tillage as a non-chemical control method where appropriate. hracglobal.com

Environmental Fate and Ecological Impact Studies

Environmental Degradation Kinetics

The degradation of thiencarbazone in the environment is influenced by a combination of biotic and abiotic factors. The primary routes of dissipation are aerobic soil metabolism and anaerobic aquatic metabolism. epa.gov

Degradation in Soil Ecosystems: Half-life (DT50) and Dissipation Rates

The half-life (DT50) of a pesticide is a measure of its persistence in the soil. For This compound-methyl (B109839), the DT50 in aerobic soil environments has been reported to range from 3.2 to 55 days. epa.gov Laboratory studies on various soil types have shown a range of half-lives. For instance, in a study of five different soils under laboratory conditions, the estimated half-lives for this compound ranged from 9 to 50 days. researchgate.net Another study reported DT50 values in soils under conventional tillage ranging from 11.6 to 28.6 days after the first application and between 18.7 and 24.3 days after the second application. mdpi.com In a separate investigation, the half-life of this compound-methyl in soil degradation experiments ranged from a minimum of 16 days to a maximum of 23.9 days. researchgate.net

The dissipation of this compound in soil is primarily attributed to microbial degradation. researchgate.net Studies have indicated that dissipation is slower in sterilized (autoclaved) soils compared to non-sterile soils, confirming the significant role of microorganisms in its breakdown. researchgate.net

Table 1: Reported Half-life (DT50) of this compound in Soil

Soil Condition DT50 Range (days) Reference
Aerobic Soil 3.2 - 55 epa.gov
Laboratory (various soils) 9 - 50 researchgate.netcambridge.orgcambridge.org
Conventional Tillage (1st app) 11.6 - 28.6 mdpi.com
Conventional Tillage (2nd app) 18.7 - 24.3 mdpi.com
Soil Degradation Experiment 16 - 23.9 researchgate.net
Anaerobic Soil 108 regulations.gov

Influence of Soil Properties on Degradation

The rate at which this compound degrades in soil is significantly influenced by various soil properties.

Organic Carbon Content and pH: Multiple regression analyses have consistently shown that organic carbon content and soil pH are significant factors affecting the half-life of this compound. researchgate.netcambridge.orgcambridge.org Higher organic matter content and lower soil pH are associated with increased adsorption of this compound to soil particles. researchgate.netcambridge.org This enhanced adsorption reduces the amount of this compound available in the soil solution for microbial and chemical degradation, thereby slowing down its dissipation rate. researchgate.netcambridge.org

Soil Type: The type of soil, with its inherent differences in texture (sand, silt, clay content) and structure, also plays a role in this compound's persistence. For example, a study on Canadian prairie soils found varying half-lives across different soil types such as loam, clay loam, and sandy loam. researchgate.net

Moisture and Temperature: Soil moisture and temperature are critical environmental factors that affect microbial activity and, consequently, the degradation of herbicides. Studies have shown that the degradation of this compound is influenced by temperature, with faster degradation occurring at higher temperatures. csic.es One study found that increasing the incubation temperature from 14°C to 24°C accelerated the degradation of this compound. csic.escsic.es Similarly, soil moisture content influences degradation rates, with optimal moisture levels promoting microbial activity. cambridge.org

Hydrolysis Studies

Hydrolysis is a chemical process where a molecule is cleaved into two parts by reacting with water. This compound-methyl is reported to be stable to hydrolysis under environmentally relevant pH conditions, indicating that this is not a primary degradation pathway. epa.govpublications.gc.ca One study reported a hydrolysis half-life of over 20 weeks. publications.gc.ca Another investigation found that the minimum half-life in hydrolysis experiments was 18 days, with the highest being 22 days. researchgate.net

Photodegradation in Water

Photodegradation, or photolysis, is the breakdown of compounds by light. This compound-methyl is considered stable to aqueous photolysis. epa.gov The aqueous photolysis half-life has been reported to be 13 weeks, suggesting that photodegradation in water is a slow process and not a major route of dissipation. publications.gc.ca A separate study on the photodegradation of this compound-methyl reported a minimum half-life of 18.7 days and a maximum of 22.6 days. researchgate.net

Environmental Mobility and Persistence

The mobility of a pesticide in the environment determines its potential to move from the application site to other environmental compartments, such as groundwater.

Adsorption and Desorption Characteristics in Soil and Sediment

Adsorption and desorption processes are key to understanding the mobility of this compound in soil and sediment. This compound-methyl is classified as 'mobile' to 'moderately mobile' based on its adsorption coefficient (Koc) values, which range from 59.9 to 236. epa.gov The compound weakly sorbs to soil, and its adsorption is positively correlated with soil organic matter content. publications.gc.ca

Studies have shown that the physicochemical properties of the soil, particularly organic carbon content, strongly influence the sorption of this compound. researchgate.net The adsorption process is generally characterized as weaker physisorption. researchgate.net Desorption studies indicate that the sorption of this compound is relatively reversible. regulations.gov The mineral surface in sediment is also an important adsorption site for herbicides. nih.gov

Table 2: Adsorption and Desorption Coefficients for a this compound Metabolite

Coefficient Range (L/kg) Mean (L/kg) Reference
Freundlich Adsorption (KF) 2.3 - 8.1 4.5 regulations.gov
Freundlich Desorption (KF-des) 1.7 - 8.3 4.1 regulations.gov
Organic Carbon Normalized (KFOC) 130 - 325 246 regulations.gov

Leaching Potential and Detection in Soil Depths

This compound-methyl exhibits properties that suggest a potential for movement within the soil profile. It weakly sorbs to soil particles, and this adsorption is positively correlated with the amount of organic matter in the soil. publications.gc.ca Consequently, it is considered to be moderately to highly mobile. publications.gc.ca This mobility creates a potential for it to leach into lower soil layers. publications.gc.caepa.gov

The presence of mulch, as in no-tillage farming systems, can intercept the herbicide, reducing the amount that reaches the soil and subsequently leaches. mdpi.com In one study, the amount of this compound-methyl that leached below the topsoil in no-tillage systems was low, suggesting that other dissipation processes were more dominant. researchgate.net

Groundwater Contamination Risk Assessment

Given its mobility, this compound-methyl and its transformation products are considered to have a potential risk of contaminating groundwater. publications.gc.caanses.fr Regulatory assessments consistently identify the risk to groundwater, particularly in vulnerable geographical or climatic conditions, as a key concern. anses.fr To mitigate this risk, advisories are often included on product labels, highlighting the potential for leaching and suggesting practices to reduce water contamination. epa.gov

Groundwater monitoring programs and modeling are used to predict and assess this risk. For instance, the FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe) models PELMO and PEARL are used in European Union assessments to calculate the predicted environmental concentrations in groundwater (PECgw). bund.de These models help in determining whether the active substance or its metabolites are likely to penetrate into groundwater at concentrations exceeding regulatory limits. bund.de In Germany, risk assessment for groundwater contamination considers both direct leaching through the soil and indirect pathways like surface runoff into ditches followed by bank filtration. bund.de

To further manage the risk, restrictions on application frequency may be implemented. For example, to protect groundwater, some regulations stipulate that products containing this compound-methyl should not be applied more than once every other year. anses.fr

Volatilization and Atmospheric Transport Potential

The potential for this compound-methyl to volatilize and be transported in the atmosphere is generally considered low. Its vapor pressure is very low, measured at 8.8 × 10⁻¹⁴ Pa at 20°C. anses.fr Based on this low volatility, significant contamination of the air is not expected from its intended uses. publications.gc.caanses.fr

However, the European Food Safety Authority (EFSA) has raised a concern about the potential for long-range atmospheric transport of this compound-methyl. anses.fr This is based on an estimated atmospheric half-life of 24.2 hours. anses.fr As a result, confirmatory data from monitoring programs have been requested to fully assess this potential. anses.franses.fr While direct volatilization from soil or plant surfaces is not considered a major dissipation pathway, the potential for transport through the air remains a subject of regulatory evaluation. researchgate.netbund.de

Ecotoxicological Assessments

Impact on Aquatic Organisms: Risk Benchmarks and Toxicity Studies

However, this compound-methyl poses a significant risk to aquatic plants. epa.govpublications.gc.ca Risk quotients for aquatic vascular plants exceed the level of concern, indicating a potential for adverse effects. publications.gc.capublications.gc.ca Toxicity studies have been conducted on a range of aquatic species to establish these risk benchmarks. For example, in one assessment, data from two saltwater invertebrate species, one marine alga, three fish species, three freshwater algae species, five aquatic plant species, and two freshwater invertebrate species were evaluated. publications.gc.ca A decrease in shell deposition was noted in the Eastern oyster at concentrations as low as 12 mg a.i./L. regulations.gov

To mitigate the identified risks to aquatic plants, risk mitigation measures such as buffer zones are required. publications.gc.ca These unsprayed areas around surface water bodies help to reduce exposure from spray drift. anses.fr

Table 1: Aquatic Ecotoxicity of this compound-methyl

Taxonomic GroupRisk LevelDetails
FishLow RiskRisk quotients are less than 1. publications.gc.capublications.gc.ca Considered practically non-toxic on an acute basis. epa.govregulations.gov
Aquatic InvertebratesLow RiskRisk quotients are less than 1. publications.gc.capublications.gc.ca Considered practically non-toxic on an acute basis. epa.govregulations.gov
Freshwater AlgaeLow RiskRisk quotients are less than 1. publications.gc.capublications.gc.ca
Aquatic Vascular PlantsHigh RiskRisk quotients exceed the level of concern. publications.gc.capublications.gc.ca
MollusksLow RiskRisk quotients are less than 1. publications.gc.ca A decrease in shell deposition was observed in the Eastern oyster. regulations.gov

This table is for illustrative purposes and synthesizes information from the text. Specific toxicity values (e.g., LC50, EC50) are determined in detailed regulatory assessments.

Effects on Terrestrial Non-Target Plants

As an herbicide, this compound-methyl is inherently toxic to plants, and this toxicity extends to non-target terrestrial plants. epa.gov Regulatory risk assessments consistently show that the risk quotients for non-target terrestrial plants exceed the level of concern, indicating a potential for adverse effects from off-target movement like spray drift. publications.gc.capublications.gc.ca

The primary mechanism of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of essential amino acids in susceptible plants. publications.gc.capublications.gc.ca This leads to starvation and eventual death of the plant. publications.gc.ca The risk to non-target plants is a key consideration in the environmental risk assessment of this compound-methyl. epa.gov To mitigate these risks, label language and spray drift management instructions are required to ensure the herbicide remains on the intended treatment area. epa.gov

Influence on Soil Microbial Communities and Enzyme Activities

The application of herbicides can influence the delicate balance of soil microbial communities and their functions. Studies on the effects of this compound-methyl, often in combination with other herbicides, have shown varying impacts on soil microbial parameters.

In one study, the joint application of S-metolachlor, foramsulfuron (B69221), and this compound-methyl led to a greater decrease in microbial activity compared to untreated soils. mdpi.com This was observed through measurements of soil respiration, dehydrogenase activity, and microbial biomass. mdpi.com The impact was found to be more pronounced in soils with lower organic carbon content and under conventional tillage compared to no-tillage systems. mdpi.com The mulch layer in no-tillage systems can intercept a portion of the herbicide, reducing its contact with the soil and its microbial inhabitants. mdpi.com The study also noted that the application of these herbicides had a significant impact on Actinobacteria and fungi. mdpi.com

Soil enzymes, which are crucial for nutrient cycling, can also be affected. plos.org For example, a study investigating a mixture of this compound-methyl and isoxaflutole (B1672639) reported synergistic inhibitory effects on the activities of urease, acid phosphatase, and sucrase in black soil. researchgate.net The response of soil microbial communities and enzyme activities to herbicides is complex and can be influenced by the specific herbicide, application rate, soil type, and agricultural practices. mdpi.complos.org

Effects on Soil Macrofauna (e.g., Earthworms)

Studies on the effects of this compound-methyl on soil macrofauna, such as earthworms, have been conducted to assess its potential environmental risk. In laboratory settings, the acute toxicity of this compound-methyl to the earthworm Eisenia fetida was evaluated in artificial soil. epa.gov The results indicated a low toxicity, with a 14-day LC50 (the concentration causing mortality in 50% of the test organisms) greater than 1000 mg/kg of soil. epa.gov

Environmental Risk Assessment Methodologies

The environmental risk assessment for this compound, as with other pesticides, involves a structured approach to evaluate the potential for adverse effects on the environment.

Ecological Risk Assessment Frameworks and Models

Ecological risk assessments for pesticides like this compound typically follow a tiered framework. montana.edu This process integrates exposure and effects data to determine the likelihood of adverse ecological outcomes. epa.gov The assessment begins with problem formulation, followed by an analysis of exposure and ecological effects, and concludes with risk characterization. epa.gov

Various models are employed in this framework:

Multimedia Environmental Models: These models, such as the Grid-Catchment Integrated Modeling System, are used to predict the environmental concentrations of herbicides across different media and over time. nih.gov

Population-Level Models: These models can be used to predict the effects of pesticides on populations of organisms by considering factors like life history, population structure, and landscape features. researchgate.net

Regulatory Models: Agencies like the U.S. EPA utilize specific models to estimate pesticide concentrations in drinking water and assess dietary and residential exposure. federalregister.gov

The goal of these frameworks is to provide a scientific basis for regulatory decisions regarding pesticide use. routledge.com

Development of Environmental Exposure Concentrations (EECs)

A critical component of the risk assessment is the determination of Estimated Environmental Concentrations (EECs). EECs are the concentrations of a pesticide expected in various environmental compartments, such as water, soil, and air. publications.gc.ca

These concentrations are estimated using models that consider:

Application Rates and Methods: The amount of this compound applied and whether it is by ground or aerial equipment. epa.gov

Chemical Properties: The solubility, persistence, and potential for runoff of this compound. regulations.govepa.gov

Environmental Conditions: Factors like soil type and climate that influence the fate and transport of the chemical. epa.gov

For this compound-methyl, models like the First Index Reservoir Screening Tool (FIRST) and the Screening Concentration in Ground Water (SCI-GROW) model have been used to estimate drinking water concentrations. federalregister.gov For a chronic exposure assessment, an estimated drinking water concentration of 0.36 ppb for surface water was used. federalregister.gov

Assessment of Indirect Effects on Non-Target Species

Beyond the direct toxic effects on organisms, the ecological risk assessment for this compound also considers indirect effects. A primary concern is the impact on non-target plants. regulations.gov As an herbicide, this compound is designed to affect plant life, and this can have cascading effects through the ecosystem. publications.gc.ca

The risk assessment indicates that this compound poses a risk of reducing plant biomass in both terrestrial and aquatic habitats. regulations.gov This loss of vegetation can indirectly affect animals that rely on these plants for food and shelter. regulations.gov While direct effects on animals are not expected to be a major concern, the potential for indirect effects through habitat and food source reduction is a recognized risk that could occur at significant distances from the application site. regulations.gov The EPA has proposed advisory language for this compound labels to address these potential indirect effects on the forage and habitat of pollinators and other non-target organisms. regulations.gov

Analytical Methodologies for Thiencarbazone and Its Metabolites

Chromatographic Methods

Chromatographic techniques, particularly when coupled with mass spectrometry, form the cornerstone of analytical efforts for thiencarbazone. These methods offer high sensitivity and specificity, allowing for the precise quantification of the parent compound and its degradation products.

Liquid Chromatography-Mass Spectrometry (LC/MS/MS) Applications

Liquid chromatography with tandem mass spectrometry (LC/MS/MS) is a widely adopted and validated method for the analysis of This compound-methyl (B109839) and its metabolites in diverse samples, including plants, soil, sediment, and water. regulations.govpublications.gc.cafxcsxb.com This technique is recognized as an adequate enforcement analytical method for residue analysis in plant and livestock commodities. regulations.gov

The analytical approach for plant matrices typically involves solvent extraction and filtration, followed by LC/MS/MS analysis, often utilizing internal standards for accurate quantification. regulations.gov For water samples, methodologies have been developed for the direct injection and analysis by LC/MS/MS, which determines the residues of this compound (coded as BYH 18636) and its various metabolites. epa.gov In soil and sediment, LC/MS/MS is used to determine residues of this compound and its metabolites, including carboxylic acid, sulfonamide, and MMT derivatives. epa.gov

The limit of quantitation (LOQ) for these methods is consistently low, demonstrating high sensitivity. For instance, the LOQ for this compound-methyl in plant commodities is reported to be 0.01 ppm. regulations.govregulations.gov Similarly, in water, the LOQ for the parent compound and its metabolites is 0.5 ng/mL (ppb), while in soil and sediments, the LOQ is 0.5 µg/kg. fxcsxb.comepa.gov

A study established an LC-MS/MS method for the simultaneous determination of this compound-methyl and its key metabolites (M01, M03, M15) in water, soil, and sediments. The method demonstrated good linear relationships (r² > 0.995) in the 0.001–0.1 mg/L range. fxcsxb.com

Table 1: LC/MS/MS Method Performance for this compound-methyl and its Metabolites

Matrix Spiked Level Average Recovery Relative Standard Deviation (RSD, n=5)
Water 0.1, 1, 10 µg/L 75.5% - 104% 1.4% - 8.6%
Soil & Sediment 0.5, 5, 50 µg/kg 75.4% - 105% 1.5% - 9.7%

Data sourced from a study on the simultaneous determination of this compound-methyl and its metabolites. fxcsxb.com

Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers a rapid and sensitive approach for the analysis of this compound. This technique has been successfully employed for the simultaneous detection of multiple triazolone herbicides, including this compound-methyl, in cereal crops like wheat, rice, corn, and soybean. nih.govresearchgate.net

In a notable application, a UPLC-MS/MS method was developed that could separate four triazolone herbicides in under 3.0 minutes. nih.gov this compound-methyl was detected in the negative ionization mode (ESI-). nih.govresearchgate.net The method demonstrated excellent performance with high recovery rates and low limits of detection and quantitation. nih.gov This UPLC-MS/MS method is considered a reliable and highly efficient tool for routine monitoring of triazolone herbicide residues in cereals. nih.gov

Table 2: UPLC-MS/MS Method Validation for this compound-methyl in Cereals

Parameter Value
Recovery Range (at 10, 100, and 500 µg/kg) 74.5% - 102.1%
Relative Standard Deviation (RSD) ≤17.2%
Limit of Detection (LOD) ≤2.3 µg/kg
Limit of Quantitation (LOQ) ≤7.1 µg/kg
Linearity (R²) ≥ 0.994

Data from a study on the simultaneous detection of four triazolone herbicides in cereals. nih.gov

Bioanalytical Techniques

Alongside instrumental methods, bioanalytical techniques provide a cost-effective means to assess the bioavailable and phytotoxic portion of herbicide residues in the environment. jst.go.jp

Plant Bioassays (e.g., Oriental Mustard Root Length Bioassay) for Residue Detection

The oriental mustard (Brassica juncea L.) root length bioassay is a sensitive method used to investigate the bioavailability and dissipation of this compound in soil. cambridge.orgbioone.org In this bioassay, the inhibition of root growth of the sensitive oriental mustard plant is measured to determine the concentration of the herbicide. core.ac.uk

Research has shown that this compound concentrations corresponding to 50% inhibition (I₅₀ values) of oriental mustard root length vary depending on soil properties, ranging from 0.56 to 1.71 µg/kg. cambridge.orgbioone.org Studies have also utilized this bioassay to estimate the half-life of this compound in different soils, with values ranging from 9 to 50 days under laboratory conditions. cambridge.orgbioone.org Multiple regression analysis indicated that soil organic carbon content and pH are significant factors affecting both the bioavailability and dissipation of this compound. cambridge.orgbioone.org

Table 3: this compound I₅₀ Values and Half-Life in Various Saskatchewan Soils Determined by Oriental Mustard Bioassay

Soil Type I₅₀ Value (µg/kg) Half-Life (days)
Haverhill loam 0.56 9
Weyburn loam 0.81 16
Asquith sandy loam 0.93 22
Sutherland clay 1.15 32
Scott clay 1.71 50

Data derived from studies on this compound determination in soil by oriental mustard root length bioassay. cambridge.orgbioone.orgcambridge.org

Evaluation of Bioassay Specificity and Sensitivity

While plant bioassays are sensitive, their specificity can be a concern. researchgate.net A key issue with the oriental mustard root length bioassay is its sensitivity to ammonium (B1175870). cambridge.orgbioone.org Ammonium-containing or -producing fertilizers can also cause root length reduction, potentially leading to false-positive results for this compound residues. cambridge.orgbioone.orgcambridge.org

To address this lack of specificity, a complementary bioassay using canaryseed (Phalaris canariensis L.) has been proposed. cambridge.orgbioone.org Canaryseed roots exhibit a similar sensitivity to ammonium as oriental mustard roots but are not inhibited by this compound. cambridge.orgbioone.orgcambridge.org Therefore, by using the oriental mustard and canaryseed root bioassays together, it is possible to differentiate between root inhibition caused by this compound and that caused by ammonium toxicity, thereby improving the interpretation and reliability of the bioassay results. cambridge.orgbioone.org

Sample Preparation and Extraction Protocols

Effective sample preparation is critical for accurate analytical results. The chosen protocol depends on the matrix being analyzed.

For the analysis of this compound and its metabolites in soil and sediment, a common method involves extraction with a 35:65 v/v mixture of acetonitrile (B52724) and deionized water using microwave extraction. The resulting extract is then acidified and partitioned with ethyl acetate. epa.gov Another method for soil and sediment samples uses acidified acetonitrile for extraction, followed by a cleanup step with a primary secondary amine (PSA) cartridge. fxcsxb.com

In plant matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been validated. This involves milling the sample, followed by extraction with a salt and buffer mixture. The cleanup step may involve freezing and centrifugation, followed by treatment with PSA and MgSO₄. eurl-pesticides.eu For cereals, a QuEChERS-based procedure involves extraction with acidified acetonitrile (containing 1% v/v formic acid) and subsequent purification with octadecylsilane (B103800) (C18). nih.govresearchgate.net

For water samples, preparation can be as simple as direct injection for LC/MS/MS analysis. epa.gov Alternatively, solid-phase extraction (SPE) using HLB cartridges is employed after acidifying the water sample with formic acid. fxcsxb.com

Validation of Analytical Methods for Environmental Matrices (Soil, Sediment, Water)

The validation of analytical methods is a critical requirement for generating reliable and reproducible data for the environmental monitoring of this compound and its metabolites. Regulatory bodies in Europe and North America mandate that these methods be properly validated to support environmental risk assessments. epa.govepa.govpublications.gc.ca High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been established as the primary analytical technique for the determination of this compound residues in environmental samples due to its high selectivity and sensitivity. publications.gc.ca Validation studies confirm that these methods meet the necessary criteria for selectivity, accuracy, precision, and quantitation limits. publications.gc.ca

Research has led to the development of robust LC-MS/MS methods for the simultaneous determination of this compound-methyl and its key metabolites in water, soil, and sediment. fxcsxb.com These methods are designed to accurately quantify residues at levels relevant to environmental exposure assessments.

Water Matrix Validation

For the analysis of water samples, methodologies often involve direct injection into the LC-MS/MS system, which is a desirable approach when achievable, or a sample preparation step involving solid-phase extraction (SPE). epa.goveuropa.eu One validated method for water analysis involves acidifying the sample with formic acid, followed by extraction using an HLB solid-phase extraction cartridge. fxcsxb.com The residues of this compound and its metabolites are then determined by the LC-MS/MS system. epa.gov

Validation studies demonstrate the performance of these methods. For instance, a method for analyzing this compound-methyl and its metabolites (BYH18636-carboxylic acid, BYH18636-sulfonamide-carboxylic acid, and BYH18636-sulfonamide) showed excellent linearity in the range of 0.001–0.1 mg/L, with correlation coefficients (r²) greater than 0.995. fxcsxb.com The limit of quantification (LOQ) for the analytes was established at 0.1 µg/L. fxcsxb.com Another validated method for water analysis reported an LOQ of 0.5 ng/mL (0.5 µg/L) for this compound and its metabolites. epa.gov Recovery studies, which measure the accuracy of the method, fall within the generally accepted range of 70-120%. publications.gc.ca

Table 1: Validation Data for this compound and Metabolites in Water fxcsxb.com
AnalyteMatrixSpiked Levels (µg/L)Average Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantification (LOQ) (µg/L)
This compound-methyl & MetabolitesWater0.1, 1, 1075.5 - 1041.4 - 8.60.1
Metabolites include BYH18636-carboxylic acid, BYH18636-sulfonamide-carboxylic acid, and BYH18636-sulfonamide.

Soil and Sediment Matrix Validation

For the more complex matrices of soil and sediment, analytical methods require more rigorous extraction and clean-up procedures. A common approach involves extracting the sample with an acidified acetonitrile solution, followed by a clean-up step using a primary secondary amine (PSA) cartridge to remove interfering matrix components. fxcsxb.com An alternative method utilizes microwave-assisted extraction with a mixture of acetonitrile and deionized water. epa.gov Following extraction, the sample is analyzed by LC-MS/MS, often using isotopic internal standards to improve accuracy. epa.gov

These methods have been validated in accordance with international guidelines, such as those from the U.S. Environmental Protection Agency (EPA). epa.gov An independent laboratory validation was successfully performed on a method for determining residues of this compound and its metabolites in two different soil types, demonstrating its transferability and robustness. epa.gov

Validation data for soil and sediment show high accuracy and precision. Recoveries are consistently within the acceptable 70-120% range. publications.gc.ca The limit of quantification for this compound-methyl and its metabolites in soil and sediment has been reported at 0.5 µg/kg. fxcsxb.com Other validated methods have established LOQs of 0.01 mg/kg (10 µg/kg) for each analyte. federalregister.govsemanticscholar.org

Table 2: Validation Data for this compound and Metabolites in Soil and Sediment fxcsxb.com
AnalyteMatrixSpiked Levels (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantification (LOQ) (µg/kg)
This compound-methyl & Metabolites Soil & Sediment0.5, 5, 5075.4 - 1051.5 - 9.70.5
Metabolites include BYH18636-carboxylic acid, BYH18636-sulfonamide-carboxylic acid, and BYH18636-sulfonamide.

The validated metabolites in these environmental matrices often include BYH18636-carboxylic acid, BYH18636-sulfonamide, BYH18636-sulfonamide-carboxylic acid, BYH18636-MMT, and BYH18636-triazolinone-carboxamide. epa.govfxcsxb.com

Synthesis and Formulation Science Research

Synthetic Routes and Chemical Transformations

Research into the synthesis of thiencarbazone, particularly its methyl ester form which is the biologically active species, has led to the development of advanced and efficient chemical pathways. bcpcpesticidecompendium.org

A significant advancement in the production of This compound-methyl (B109839) is the development of a one-pot synthesis process. justia.com This method is considered an improvement over earlier techniques that utilized highly toxic reagents such as phosgene. justia.comgoogle.com The modern synthesis starts with 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride. justia.com

The process involves the reaction of a thiophene (B33073) sulfonyl chloride with a metal cyanate (B1221674) (e.g., sodium cyanate, NaOCN) in the presence of an N-alkylimidazole base. google.com This reaction selectively forms a sulfonyl isocyanate intermediate. Subsequently, this intermediate reacts with 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one to yield the final product, this compound-methyl. justia.comgoogle.com The entire reaction can be conducted as a one-pot synthesis involving a 4-component system at the start. justia.com

The choice of the base is critical for the reaction's success. Research has shown that N-alkylimidazoles, such as N-methylimidazole (NMI) and N-butylimidazole, provide unexpectedly high yields of this compound-methyl. google.com In contrast, other nitrogen bases like tributylamine (B1682462) result in very low yields, and stronger bases like potassium tert-butylate may prevent product formation entirely. google.com

Table 1: Comparison of Bases in this compound-Methyl Synthesis This table illustrates the effect of different bases on the yield of this compound-methyl in a specific synthetic process.

Base Used Relative Yield Reference
N-methylimidazole High google.com
N-butylimidazole High google.com
Tributylamine Low google.com
Potassium tert-butylate No Product Detected google.com

This compound belongs to the sulfonyl-amino-carbonyl-triazolinone class of chemicals. chemicalwarehouse.com Research has been conducted on analogs and derivatives within this class. google.com The parent compound, this compound, is the carboxylic acid, from which the active methyl ester, this compound-methyl, is derived. bcpcpesticidecompendium.org

Other derivatives and analogs in the same chemical family include compounds like flucarbazone (B134062) and propoxycarbazone, which also function as acetolactate synthase (ALS) inhibitors. google.com The synthesis of such analogs generally follows similar principles of combining a sulfonyl component with an aminocarbonyltriazolinone structure. google.com

Further research has explored the synthesis of novel purine (B94841) derivatives designed to act as herbicide safeners for this compound-methyl. acs.org One synthetic pathway for these safeners involves a substitution reaction of 9-substituted-6-chloropurine with hydrazine (B178648) hydrate, followed by an acylation reaction to produce the final compounds. acs.org While not direct analogs of this compound, the synthesis of these complementary molecules is a key area of research for its application. acs.org

Advanced Synthetic Methodologies for this compound

Formulation Science and Development

The efficacy of a chemical agent like this compound-methyl is highly dependent on its formulation. Extensive research has been dedicated to developing stable and effective delivery systems, including Suspension Concentrates (SC), Water Dispersible Granules (WG), and Oil Dispersions (OD). regulations.gov

Suspension Concentrate (SC) or flowable formulations are liquid compositions containing a stable suspension of the solid active ingredient. justia.com They are valued for their ease of handling and lack of dust. justia.com Several SC formulations containing this compound-methyl have been developed, often in combination with other active ingredients or safeners. epa.govepa.gov

For example, the product ADENGO XTRA is an SC formulation containing 90 g/L of this compound-methyl, along with isoxaflutole (B1672639) and the safener cyprosulfamide (B165978). anses.fr Another product, Capreno, is formulated as a 33.9% SC premix of this compound-methyl, tembotrione (B166760), and the safener isoxadifen-ethyl. ncwss.org These formulations demonstrate the chemical's compatibility with other agents in a stable, water-based suspension. The physical properties of such formulations are carefully controlled; for instance, one SC formulation has a documented pH of 3.7. anses.fr

Table 2: Examples of this compound-Methyl Suspension Concentrate (SC) Formulations This table provides examples of commercial SC formulations containing this compound-methyl.

Product/Formulation Name This compound-methyl Content Other Components Reference
SC 450 Herbicide 19.23% Not specified epa.govepa.gov
SC 465 Herbicide 7.6% Not specified epa.govepa.gov
SC 547 Herbicide 5.6% Not specified epa.govepa.gov
ADENGO XTRA 90 g/L Isoxaflutole, Cyprosulfamide anses.fr
Capreno 33.9% (of total herbicide premix) Tembotrione, Isoxadifen-ethyl ncwss.org

Water Dispersible Granule (WG) formulations are solid, non-dusty granules that disintegrate rapidly when added to water, forming a fine particle suspension. crodaagriculture.com This formulation type allows for high loading of the active ingredient and is easier to handle and package than liquid forms. crodaagriculture.com

Multiple WG formulations of this compound-methyl exist. Celsius® WG is a product formulated as a 68% water dispersible granule, containing 8.7% this compound-methyl, along with iodosulfuron-methyl-sodium (B134614) and dicamba (B1670444). labelsds.com Another example is a product line referred to as WG 63 Herbicide, which contains 21% this compound-methyl by weight and requires the use of an external adjuvant to ensure optimal performance. epa.gov A further combination product, VALDOR TRIO, is a WG formulation containing 100 g/kg of this compound-methyl, 240 g/kg of foramsulfuron (B69221), and 24 g/kg of iodosulfuron-methyl-sodium. anses.fr

Table 3: Examples of this compound-Methyl Water Dispersible Granule (WG) Formulations This table lists examples of commercial WG formulations containing this compound-methyl.

Product/Formulation Name This compound-methyl Content Other Active Ingredients Reference
Celsius® WG 8.7% Iodosulfuron-methyl-sodium, Dicamba labelsds.com
WG 63 Herbicide 21% Not specified epa.gov
VALDOR TRIO 100 g/kg (10%) Foramsulfuron, Iodosulfuron-methyl-sodium anses.fr

Oil Dispersion (OD) formulations are delivery systems where the solid active ingredient is dispersed in an oil phase. crodaagriculture.com This type of formulation is particularly suitable for active ingredients that are sensitive to water, such as those in the sulfonylurea class. crodaagriculture.comgoogle.com The formulation typically consists of the active ingredient, an oil carrier (such as vegetable or mineral oil), a non-aqueous dispersant to prevent flocculation, and a rheology modifier to improve stability and prevent sedimentation. crodaagriculture.com

Research into OD formulations for related sulfonylureas has identified components like lithium hydroxystearate as effective chemical stabilizers. google.com this compound-methyl is used in OD formulations, such as CONVISO ONE, which contains 30 g/L of this compound-methyl and 50 g/L of foramsulfuron in an oil dispersion. anses.frbund.de Another documented formulation is OD 70 Herbicide, a 1.0% oil dispersion of this compound-methyl. epa.govepa.gov

Table 4: Examples of this compound-Methyl Oil Dispersion (OD) Formulations This table shows examples of commercial OD formulations containing this compound-methyl.

Product/Formulation Name This compound-methyl Content Other Active Ingredients Reference
OD 70 Herbicide 1.0% Not specified epa.govepa.gov
CONVISO ONE 30 g/L Foramsulfuron anses.frbund.de

Optimizing Adjuvant Systems within Formulations

Research into this compound-methyl formulations indicates that the optimization of adjuvant systems is critical for maximizing herbicidal efficacy. This compound-methyl is often formulated as a suspension concentrate (SC), oil dispersion (OD), or water-dispersible granule (WG) and is frequently combined with other active ingredients and safeners. anses.franses.frncwss.orgepa.gov The performance of these formulations is significantly enhanced by the inclusion of an external adjuvant system in the spray tank. ncwss.orgepa.gov

Studies on premix formulations, such as those containing this compound-methyl and tembotrione (e.g., Capreno™), consistently demonstrate that optimal weed control is achieved when the product is tank-mixed with both a surfactant and a nitrogen fertilizer source. ncwss.orgepa.gov The addition of these adjuvants helps to overcome environmental challenges and improves the uptake of the active ingredient by target weeds. hutchinsons.co.uk

Key adjuvant types that have been researched in conjunction with this compound-methyl formulations include:

Nitrogen Fertilizers : High-quality urea (B33335) ammonium (B1175870) nitrate (B79036) (UAN) and spray-grade ammonium sulfate (B86663) (AMS) are frequently recommended. epa.gov The inclusion of a nitrogen source has been shown to enhance the control of various weed species. ncwss.org

Surfactants and Oils : Crop oil concentrates (COC) and methylated seed oils (MSO) are commonly used to improve the penetration of the herbicide through the waxy cuticle of weed leaves. ncwss.orghutchinsons.co.uk Research has shown that early post-emergence applications of this compound-methyl combined with a crop oil concentrate and a nitrogen source provide robust control of most annual grass and broadleaf weeds. ncwss.org In some cases, the addition of atrazine (B1667683) to this combination further enhanced weed control by approximately 5%. ncwss.org

The choice of adjuvant can be influenced by environmental conditions; for instance, UAN is noted to be particularly beneficial under conditions of low relative humidity. epa.gov Understanding the interplay between this compound-methyl, its formulation type, and the appropriate adjuvant system is foundational for achieving consistent and effective weed management. ncwss.org

Table 1: Adjuvant Systems for this compound-Methyl Formulations

Adjuvant Type Specific Example(s) Observed Effect Source(s)
Nitrogen Fertilizer Urea Ammonium Nitrate (UAN), Ammonium Sulfate (AMS) Enhances overall weed control; UAN is particularly effective in low humidity. ncwss.org, epa.gov
Surfactant / Oil Crop Oil Concentrate (COC), Methylated Seed Oil (MSO) Improves penetration and uptake of the active ingredient, leading to superior weed control. ncwss.org, hutchinsons.co.uk
Herbicide Synergist Atrazine When added to a COC + Nitrogen mix, it enhanced the speed and spectrum of control. ncwss.org, epa.gov

Stability and Shelf-Life Studies of Formulations

The stability and shelf-life of this compound-methyl formulations are crucial for ensuring product quality and performance upon application. Stability studies are conducted under various conditions to determine the degradation kinetics and establish appropriate storage guidelines.

Registration reports for both oil dispersion (OD) and suspension concentrate (SC) formulations indicate a shelf-life of at least two years under ambient temperature conditions when stored in high-density polyethylene (B3416737) (HDPE) containers. anses.franses.fr To maintain stability, it is recommended that formulations be stored at temperatures below 40°C. anses.fr For analytical purposes, residues of this compound-methyl have been shown to be stable for up to 365 days when stored frozen at temperatures below -18°C. publications.gc.ca

Degradation of this compound-methyl is influenced by several environmental factors, including hydrolysis, photolysis, and microbial action in the soil. Laboratory studies have been performed to quantify the rate of degradation under these different pathways. The half-life (DT₅₀) is a key parameter derived from these studies, indicating the time required for 50% of the compound to degrade. Research has shown that this compound-methyl is susceptible to various transformative pathways, indicating low persistence in some soil environments. researchgate.net The degradation rate can be influenced by soil temperature and the presence of organic matter, with faster degradation observed at higher temperatures. csic.es

Analytical methods, primarily high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS), are validated and used to quantify the parent compound and its primary metabolites to assess the stability of the formulation over time. epa.govsemanticscholar.org

Table 2: Degradation Half-Life (DT₅₀) of this compound-Methyl

Degradation Pathway Condition DT₅₀ (Days) Source(s)
Hydrolysis Laboratory Study 18 - 22 researchgate.net
Photo-degradation Laboratory Study 18.7 - 22.6 researchgate.net
Soil Degradation Laboratory Study (various soils) 16 - 23.9 researchgate.net
Soil Degradation Field Studies (mean of 17) 17 herts.ac.uk
Soil Degradation Biobed matrix at 5°C 42.7 researchgate.net
Soil Degradation Biobed matrix at 20°C 26.2 researchgate.net

Thiencarbazone in the Context of Sustainable Agriculture

Influence of Agricultural Practices on Herbicide Fate

Mulching, a practice of covering the soil surface with organic materials like straw, has a multifaceted impact on thiencarbazone's environmental dynamics. Laboratory and field studies have demonstrated that a mulch layer can intercept a significant portion of the applied herbicide, influencing its subsequent degradation and movement. mdpi.comdntb.gov.ua

Research comparing conventional tillage (CT) with no-tillage (NT) systems, where crop residue mulch is present, has shown varied effects on this compound's half-life (DT₅₀), which is a measure of its persistence. In one two-year field study, the half-life of This compound-methyl (B109839) (TCM) was intermediate compared to other herbicides tested, with a mean value of 20.8 days in conventional tillage soils. researchgate.net The effect of the mulch in the no-till system on TCM dissipation was more pronounced after the second year of application. dntb.gov.ua The DT₅₀ values in the no-till plots were higher after the first application (mean of 26.9 days) but decreased significantly after the second (mean of 5.9 days). dntb.gov.ua This suggests that the extent of soil surface coverage by the mulch is a controlling factor in the herbicide's dissipation. dntb.gov.ua

The mulch layer influences herbicide fate through several pathways, including adsorption, biodegradation, and photodegradation. mdpi.com The organic carbon content of the mulch is a primary variable controlling the adsorption of the herbicide. researchgate.net For this compound-methyl, adsorption was found to be higher on milled wheat straw mulch compared to the soil itself. unipd.it Losses of ¹⁴C-labeled TCM in soil, which can be intercepted by a mulch layer, can occur through mineralization (up to 62.2%) and the formation of bound residues (up to 60%) over 120 days. mdpi.com

Table 1: Effect of Tillage System (Mulch Presence) on this compound-Methyl (TCM) Half-Life (DT₅₀) in Field Studies

Tillage SystemApplicationMean Half-Life (DT₅₀) in daysReference
Conventional Tillage (CT)Two-year average20.8 researchgate.net
No-Tillage (NT) with MulchAfter 1st application26.9 dntb.gov.ua
After 2nd application5.9 dntb.gov.ua

When crop residues like wheat straw are incorporated into the soil as an organic amendment, they significantly alter the soil's properties and, consequently, the behavior of herbicides like this compound. nih.govvilniustech.lt The primary effect of adding straw residues to the soil is an increase in the herbicide's persistence. nih.govvilniustech.lt

A laboratory study evaluated the degradation kinetics of this compound-methyl (TCM) in unamended soils versus soils amended with milled wheat straw (WS) at two different temperatures. nih.gov The results consistently showed that the addition of wheat straw to the soils increased the half-life (DT₅₀) of TCM. nih.govvilniustech.lt This increase in persistence is attributed to the higher adsorption of the herbicide to the organic matter from the straw, which reduces its bioavailability for microbial degradation. nih.govvilniustech.ltresearchgate.net

For instance, in one soil (S1), the DT₅₀ of TCM at 24°C was 21.1 days in the unamended soil but increased to 42.9 days in the straw-amended soil. researchgate.net Similarly, in a second soil (S2), the half-life at the same temperature increased from 16.9 days to 34.2 days with the addition of straw. researchgate.net This effect was observed at both incubation temperatures (14°C and 24°C). nih.govvilniustech.lt The degradation of TCM in soil is primarily a microbial process. researchgate.net The addition of organic amendments can enhance the soil microbiota, but the increased adsorption appears to be the dominant factor controlling the herbicide's persistence. researchgate.net

Table 2: Impact of Wheat Straw (WS) Amendment on this compound-Methyl (TCM) Half-Life (DT₅₀) in Soil at Different Temperatures

Soil TypeAmendmentTemperatureHalf-Life (DT₅₀) in daysReference
Soil 1Unamended14°C71.8 researchgate.net
24°C21.1 researchgate.net
WS-Amended14°C67.6 researchgate.net
24°C42.9 researchgate.net
Soil 2Unamended14°C67.6 researchgate.net
24°C16.9 researchgate.net
WS-Amended14°C71.8 researchgate.net
24°C34.2 researchgate.net

Impact of Mulching on Degradation and Persistence

Contributions to Environmental Stewardship in Crop Production

The use of this compound within specific agricultural management frameworks can contribute to environmental stewardship. By understanding the herbicide's behavior, its application can be tailored to minimize potential negative environmental impacts, such as contamination of soil and groundwater. nih.govresearchgate.net

Practices like no-till with mulching can be a better strategy for avoiding groundwater contamination compared to incorporating residues into the soil, as the mulch layer intercepts and helps degrade the herbicide. mdpi.comresearchgate.net The low application rates required for this compound also lessen the total chemical load on the environment. chemicalwarehouse.com

Regulatory oversight also plays a role in ensuring environmental stewardship. For example, product labels for this compound-methyl are required by the U.S. Environmental Protection Agency (EPA) to include groundwater advisory statements because the substance is highly soluble and can be prone to leaching, especially in areas with permeable soils and shallow groundwater. wi.gov In the European Union, the approval of this compound requires member states to pay particular attention to the risk to groundwater and aquatic organisms, mandating risk mitigation measures where appropriate. europa.euanses.franses.fr These measures are part of a broader effort to ensure that the use of such chemical inputs is sustainable. csic.es

Long-term Environmental Monitoring Programs

As part of its regulatory approval in the European Union, the manufacturer of this compound was required to submit confirmatory data regarding the herbicide's potential for long-range atmospheric transport and its related environmental impacts. europa.euanses.franses.fr This involved establishing a monitoring program with results to be submitted to the European Commission, Member States, and the European Food Safety Authority (EFSA) by June 2018. europa.euanses.franses.fr Such programs are crucial for understanding the real-world environmental fate of the compound beyond laboratory and small-scale field studies.

In the United States, state-level agencies also conduct monitoring. The Wisconsin Department of Agriculture, Trade and Consumer Protection (DATCP), for example, began testing for this compound-methyl in groundwater in 2015. wi.gov While the compound has not been detected in any private well samples, it has been found at low concentrations (below 0.067 µg/L) in monitoring wells located at the edge of agricultural fields. wi.gov These monitoring efforts provide valuable long-term data on the presence and concentration of the herbicide in sensitive environmental compartments.

Table of Mentioned Compounds

Compound Name Type/Class
This compound Herbicide, Triazolone
This compound-methyl (TCM) Herbicide, Triazolone
S-metolachlor (SMOC) Herbicide, Chloroacetamide
Foramsulfuron (B69221) (FORAM) Herbicide, Sulfonylurea
Isoxaflutole (B1672639) Herbicide
Tembotrione (B166760) Herbicide
Atrazine (B1667683) Herbicide
Glufosinate (B12851) Herbicide
Glyphosate (B1671968) Herbicide
Imazethapyr (B50286) Herbicide, ALS-inhibitor
Chlorimuron Herbicide, ALS-inhibitor
Nicosulfuron Herbicide, ALS-inhibitor
Halosulfuron Herbicide, ALS-inhibitor
Flumetsulam Herbicide, ALS-inhibitor
Clethodim Herbicide
Cyprosulfamide (B165978) Herbicide Safener
Carbon Element

Q & A

Q. How should researchers validate computational models predicting this compound’s environmental fate?

  • Methodology : Cross-validate QSAR models with experimental log Kow and Koc values. Use sensitivity analysis to identify critical input parameters (e.g., hydrolysis rate constants). Compare predictions against field monitoring data from regions with documented this compound use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.